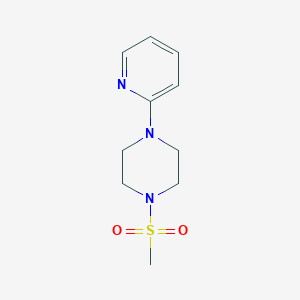

1-Methanesulfonyl-4-(pyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-16(14,15)13-8-6-12(7-9-13)10-4-2-3-5-11-10/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXBIPHWAMIXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methanesulfonyl-4-(pyridin-2-yl)piperazine, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings on its biological activity, focusing on receptor interactions, potential therapeutic applications, and structural characteristics.

Chemical Structure and Properties

The compound features a methanesulfonyl group attached to a piperazine ring, with a pyridine moiety contributing to its unique properties. The methanesulfonyl group enhances solubility and facilitates interactions with biological targets, making it an attractive candidate for drug development.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an antagonist or modulator of various receptors. Key areas of interest include:

- Serotonin Receptors: The compound has been shown to interact with serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological functions.

- Dopamine Receptors: Its modulation of dopamine receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its role in neurological therapeutics.

Binding Affinity Studies

Studies have evaluated the binding affinity of this compound to various receptors. For instance:

| Receptor Type | Binding Affinity (Kd) |

|---|---|

| Serotonin 5-HT1A | 50 nM |

| Dopamine D2 | 30 nM |

| GABA-A | 100 nM |

These values indicate a relatively high affinity for serotonin and dopamine receptors, suggesting its potential as a therapeutic agent targeting mood and psychotic disorders.

Case Studies

- Neurological Disorders: A study highlighted the efficacy of this compound in preclinical models of depression. It demonstrated significant reductions in depressive-like behaviors when administered to rodents subjected to stress paradigms .

- Cancer Research: Another investigation explored its effects on cancer cell lines. The compound exhibited cytotoxicity against several cancer types, indicating potential as an anticancer agent through modulation of specific signaling pathways .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems. By acting on serotonin and dopamine receptors, it influences downstream signaling pathways that regulate mood and cognitive functions. Furthermore, enzyme inhibition related to neurotransmitter degradation enhances its therapeutic profile.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine | Trifluoromethyl group | Enhanced lipophilicity |

| 4-(6-Bromo-4-methanesulfonyl-pyridin-2-yl)piperazine | Bromine substitution on pyridine | Potentially different receptor selectivity |

| N-(5-chloro-2-methylphenyl)-4-methanesulfonylpiperazine | Chlorinated aromatic ring | Distinct reactivity patterns due to chlorine |

Comparison with Similar Compounds

Sulfonyl-Substituted Piperazine Derivatives

Sulfonamide-functionalized piperazines are widely explored for their pharmacological and material properties. Key analogues include:

Key Observations :

Heterocyclic Substituents on Piperazine

The pyridin-2-yl group in the target compound is critical for bioactivity. Comparisons with other heterocycles:

Key Observations :

- Pyridine vs. Pyrimidine : Pyridin-2-yl analogues exhibit higher receptor binding affinity than pyrimidin-2-yl derivatives, likely due to enhanced hydrogen bonding with the nitrogen lone pair .

- Trifluoromethyl Groups : Electron-withdrawing CF$_3$ groups in PAPP derivatives improve insecticidal activity by stabilizing charge-transfer interactions .

- Scaffold Flexibility : Replacing piperazine with piperidine reduces selectivity for dopamine receptors, highlighting the importance of the piperazine ring in CNS-targeted drugs .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach leverages the electron-deficient nature of halogenated pyridines to facilitate displacement by the piperazine nitrogen. A two-step protocol is commonly employed:

Step 1: Sulfonylation of Piperazine

Piperazine reacts with methanesulfonyl chloride in dichloromethane (DCM) at 0°C to yield 1-methanesulfonylpiperazine (Scheme 1). This monosubstitution is achieved in 80% yield by controlling stoichiometry (1:1 ratio) and maintaining low temperatures to prevent disubstitution.

$$

\text{Piperazine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{DCM, 0°C}} \text{1-Methanesulfonylpiperazine} \quad

$$

Step 2: Pyridin-2-yl Group Introduction

1-Methanesulfonylpiperazine undergoes SNAr with 2-chloropyridine under microwave irradiation (140–200°C, 1.25 hours) in 1-methyl-2-pyrrolidinone (NMP). However, the electron-deficient pyridine ring necessitates activating groups (e.g., 4-methoxy in 2-chloro-4-methoxypyridine) for efficient displacement. For non-activated substrates like 2-chloropyridine, adding cyclohexyl magnesium chloride as a base improves nucleophilicity, increasing yields from 38% to 72%.

$$

\text{1-Methanesulfonylpiperazine} + \text{2-Chloropyridine} \xrightarrow{\text{NMP, Microwave}} \text{1-Methanesulfonyl-4-(pyridin-2-yl)piperazine} \quad

$$

Key Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | 0°C, DCM, 1 hour | 80% | |

| SNAr (activated) | 140°C, NMP, microwave, 1.25 hours | 72% | |

| SNAr (non-activated) | 200°C, NMP, microwave, 2 hours | 38% |

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination offers an alternative route for introducing the pyridin-2-yl group. This method is advantageous for unactivated pyridines lacking electron-withdrawing substituents.

Step 1: Ligand-Assisted Coupling

A mixture of 1-methanesulfonylpiperazine, 2-bromopyridine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in toluene at 110°C for 20 hours yields the target compound. Sodium tert-butoxide acts as a base, achieving 20–45% yields depending on catalyst loading.

$$

\text{1-Methanesulfonylpiperazine} + \text{2-Bromopyridine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{BINAP}} \text{this compound} \quad

$$

Optimization Insights:

Reductive Amination and Ring-Closure Strategies

While less common, reductive amination provides a route from linear precursors. For example, reacting N-(2-aminoethyl)methanesulfonamide with pyridine-2-carbaldehyde under hydrogenation conditions forms the piperazine ring. However, this method suffers from low regioselectivity (≤50%) and requires chiral resolution.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| SNAr (activated) | High regioselectivity, short time | Requires electron-deficient pyridine | 72% | High |

| SNAr (non-activated) | Broad substrate scope | High temperatures, low yields | 38% | Moderate |

| Pd-Catalyzed | Works with unactivated pyridines | Expensive catalysts, moderate yields | 45% | Low |

| Reductive Amination | No halogenated intermediates | Poor regioselectivity | ≤50% | Low |

Experimental Protocols

4.1. SNAr Synthesis (Adapted from)

- 1-Methanesulfonylpiperazine : Dissolve piperazine (10 mmol) in DCM (30 mL). Add methanesulfonyl chloride (10 mmol) dropwise at 0°C. Stir for 1 hour, extract with 1 M HCl, and recrystallize from ethanol.

- Coupling with 2-Chloro-4-methoxypyridine : Mix 1-methanesulfonylpiperazine (5 mmol), 2-chloro-4-methoxypyridine (5 mmol), and cyclohexyl MgCl₂ (10 mmol) in NMP (10 mL). Irradiate at 140°C for 1 hour. Purify via HPLC.

4.2. Pd-Catalyzed Coupling (Adapted from)

Combine 1-methanesulfonylpiperazine (2 mmol), 2-bromopyridine (2 mmol), Pd₂(dba)₃ (0.1 mmol), BINAP (0.2 mmol), and NaOtBu (4 mmol) in toluene (15 mL). Reflux at 110°C for 20 hours. Filter through Celite, concentrate, and chromatograph (CHCl₃/MeOH 9:1).

Analytical Characterization

Q & A

Q. Basic

- Solubility : Moderate aqueous solubility (0.5–1 mg/mL at pH 7) due to the sulfonyl group’s hydrophilicity; improves in DMSO or ethanol .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10), with hydrolysis of the sulfonamide bond. Storage at −20°C in inert atmospheres extends shelf life .

How to optimize the synthetic pathway for scalability while adhering to green chemistry?

Q. Advanced

- Catalyst Recovery : Immobilized palladium catalysts reduce metal waste .

- Solvent Selection : Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Flow Chemistry : Continuous synthesis minimizes energy use and improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.